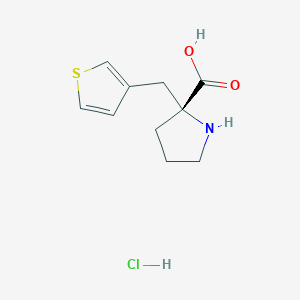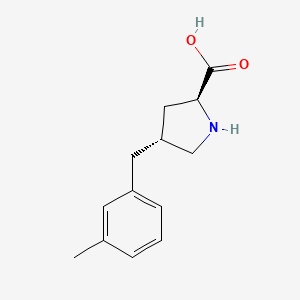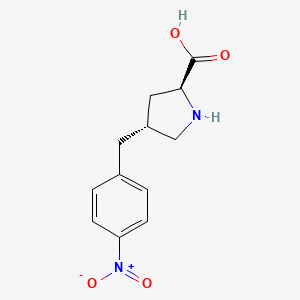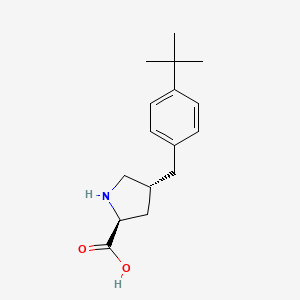
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-D-Pro-OH, is a chemical compound that belongs to the family of pyrrolidine carboxylic acids. It is widely used in scientific research for its ability to modify and control the structure and function of proteins. In
Wirkmechanismus
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid acts as a substrate for enzymes that catalyze the formation of peptide bonds. It is incorporated into the growing peptide chain during peptide synthesis, and is subsequently removed by cleavage of the Boc group. This compound can also interact with proteins, leading to changes in protein structure and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This compound has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for peptide synthesis and protein modification. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings.
However, this compound also has some limitations. Its bulky Boc group can interfere with protein-protein interactions, and its use can lead to the formation of unwanted side products during peptide synthesis. Additionally, the removal of the Boc group can be difficult and may require harsh conditions, which can damage the peptide or protein of interest.
Zukünftige Richtungen
There are several future directions for the use of (2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid in scientific research. One area of interest is the development of new enzyme inhibitors for the treatment of diseases such as cancer and diabetes. This compound can also be used in the synthesis of peptides and proteins with novel structures and functions. Additionally, the use of this compound in combination with other chemical modifications may lead to the development of more efficient and effective protein-modifying tools.
Conclusion
In conclusion, this compound is a valuable tool in scientific research for its ability to modify and control the structure and function of proteins. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new therapeutic agents and novel protein-modifying tools.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid is widely used in scientific research for its ability to modify and control the structure and function of proteins. It is commonly used as a building block in the synthesis of peptides and proteins, and as a tool for studying protein-protein interactions. This compound is also used in the development of enzyme inhibitors, which are important in the treatment of various diseases.
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)13-6-4-11(5-7-13)8-12-9-14(15(18)19)17-10-12/h4-7,12,14,17H,8-10H2,1-3H3,(H,18,19)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAMSIHVMRHWTQ-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B3339476.png)
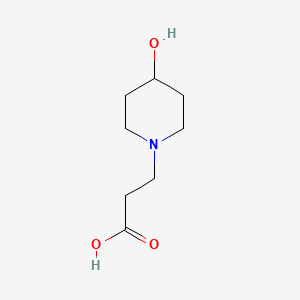
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)

